molecular formula C13H17IN2O3 B14835287 Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate

Katalognummer: B14835287
Molekulargewicht: 376.19 g/mol
InChI-Schlüssel: IOEHNXDUXXBCRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group and an iodine atom, along with a tert-butyl carbamate group.

Vorbereitungsmethoden

The synthesis of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Analyse Chemischer Reaktionen

Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the iodine atom can be involved in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can participate in unique chemical reactions.

Eigenschaften

Molekularformel

C13H17IN2O3

Molekulargewicht

376.19 g/mol

IUPAC-Name

tert-butyl N-[2-(4-formyl-6-iodopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI-Schlüssel

IOEHNXDUXXBCRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.